

Validating the Structure of 3-(Azepan-1-yl)propanenitrile: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **3-(Azepan-1-yl)propanenitrile**

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For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of the expected nuclear magnetic resonance (NMR) spectral characteristics of **3-(Azepan-1-yl)propanenitrile** against its common structural analogs, 3-(Piperidin-1-yl)propanenitrile and 3-(Pyrrolidin-1-yl)propanenitrile. Due to the limited availability of experimental spectra for **3-(Azepan-1-yl)propanenitrile** in public databases, this guide utilizes predicted ¹H and ¹³C NMR data to facilitate the validation of its chemical structure.

Predicted NMR Data for Structural Elucidation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **3-(Azepan-1-yl)propanenitrile** and two common alternatives. These values serve as a benchmark for researchers to compare against experimentally obtained data.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Protons	3-(Azepan-1-yl)propanenitrile	3-(Piperidin-1-yl)propanenitrile	3-(Pyrrolidin-1-yl)propanenitrile
H α (ring)	~ 2.6 - 2.8	~ 2.4 - 2.6	~ 2.6 - 2.8
H β , H γ (ring)	~ 1.5 - 1.7	~ 1.5 - 1.7	~ 1.7 - 1.9
-CH ₂ -CN	~ 2.8 - 3.0	~ 2.7 - 2.9	~ 2.8 - 3.0
-CH ₂ -N	~ 2.5 - 2.7	~ 2.4 - 2.6	~ 2.6 - 2.8

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon	3-(Azepan-1-yl)propanenitrile	3-(Piperidin-1-yl)propanenitrile	3-(Pyrrolidin-1-yl)propanenitrile
C α (ring)	~ 55 - 58	~ 54 - 57	~ 53 - 56
C β (ring)	~ 27 - 30	~ 25 - 28	~ 23 - 26
C γ (ring)	~ 26 - 29	~ 23 - 26	-
-CH ₂ -CN	~ 50 - 53	~ 51 - 54	~ 52 - 55
-CH ₂ -N	~ 15 - 18	~ 16 - 19	~ 17 - 20
-C≡N	~ 118 - 121	~ 118 - 121	~ 118 - 121

Experimental Protocols

To ensure the generation of high-quality and reproducible NMR data for structural validation, the following detailed methodologies are recommended.

Sample Preparation

- Weigh 5-10 mg of the synthesized compound.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

- Instrument: 400 MHz or higher field NMR spectrometer.
- Experiment: Standard one-dimensional proton NMR.
- Parameters:
 - Pulse sequence: zg30 or similar
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Acquisition time: ~3-4 s
 - Spectral width: -2 to 12 ppm
- Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

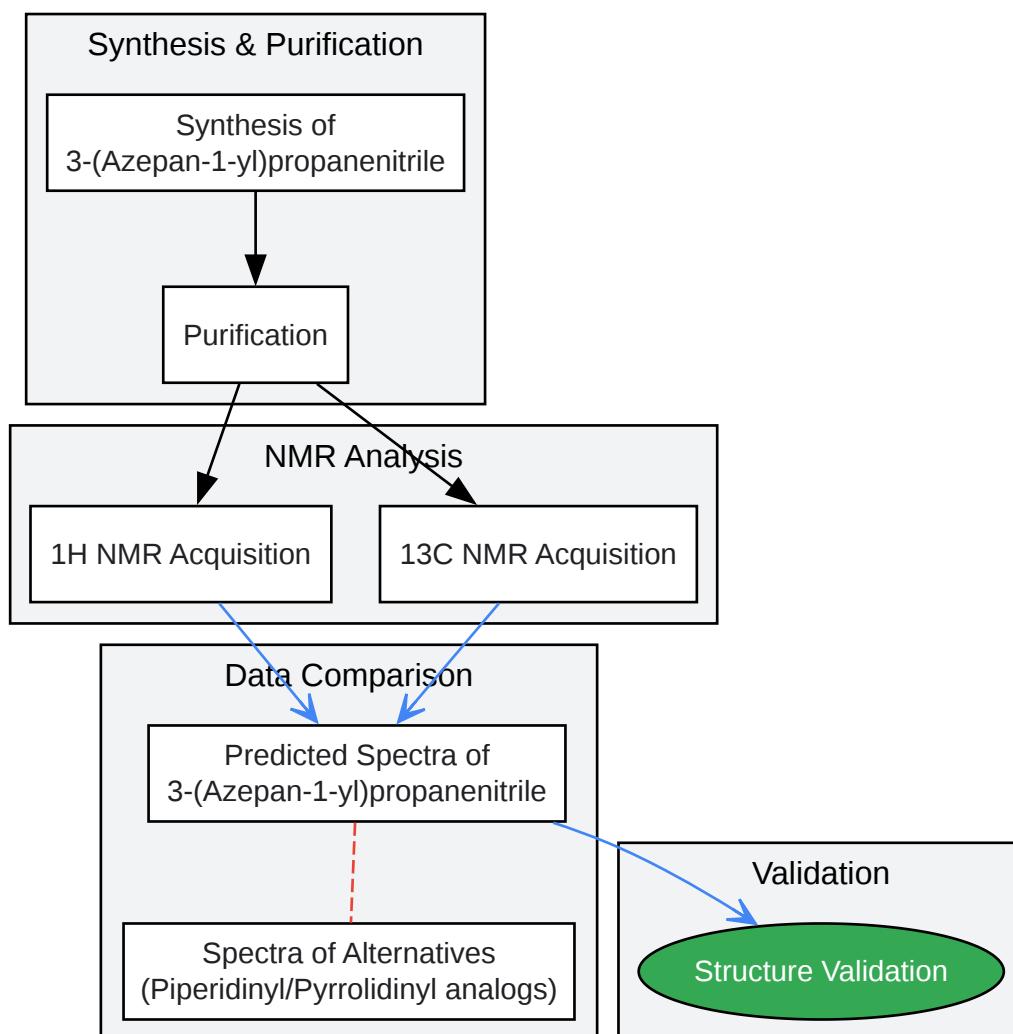
¹³C NMR Spectroscopy

- Instrument: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
- Experiment: One-dimensional carbon NMR with proton decoupling.
- Parameters:
 - Pulse sequence: zgpg30 or similar
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.

- Relaxation delay: 2.0 s
- Spectral width: -5 to 220 ppm
- Processing:
 - Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of **3-(Azepan-1-yl)propanenitrile** using NMR spectroscopy in comparison with its alternatives.



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Caption: Workflow for the structural validation of **3-(Azepan-1-yl)propanenitrile**.

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